molecular formula C18H20FN3O B2838208 3-(2-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide CAS No. 1795478-04-4

3-(2-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide

Cat. No.: B2838208
CAS No.: 1795478-04-4
M. Wt: 313.376
InChI Key: WVVBUBJRTAGMDQ-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide is a synthetic propanamide derivative of interest to medicinal chemistry and neuroscience research. Its molecular structure incorporates a 2-fluorophenyl group and a 1-(pyridin-2-yl)pyrrolidin-3-yl amine moiety, features commonly investigated in the development of ligands for central nervous system (CNS) targets . Propanamide derivatives are a significant class of compounds in pharmacological research, often explored for their potential as sigma-1 receptor (σ1R) antagonists and mu-opioid receptor (MOR) agonists . The integration of a fluorinated aryl group is a common strategy in drug design to modulate a compound's metabolic stability, bioavailability, and binding affinity . This compound serves as a versatile chemical building block for designing and synthesizing novel bioactive molecules. It is particularly useful for researchers studying structure-activity relationships (SAR) in the discovery of potential analgesic and neuroprotective agents . Researchers can utilize this compound as a reference standard, a key intermediate in organic synthesis, or a starting point for developing new chemical entities. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O/c19-16-6-2-1-5-14(16)8-9-18(23)21-15-10-12-22(13-15)17-7-3-4-11-20-17/h1-7,11,15H,8-10,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVBUBJRTAGMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CCC2=CC=CC=C2F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide typically involves multiple steps:

  • Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor such as a 1,4-diketone or an amino alcohol. For instance, the reaction of 2-pyridinecarboxaldehyde with 3-aminopropanol under acidic conditions can yield the pyrrolidine ring.

  • Introduction of the Fluorophenyl Group: : The 2-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a nucleophile, such as an amine or an organometallic reagent.

  • Amide Bond Formation: : The final step involves the formation of the amide bond. This can be achieved by reacting the amine group of the pyrrolidine derivative with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions (e.g., using a coupling reagent like EDCI or DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the phenyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the amide group, converting it to an amine under conditions such as catalytic hydrogenation.

    Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)

    Substitution: Sodium methoxide (NaOCH₃), sodium hydride (NaH)

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenyl derivatives with various nucleophiles.

Scientific Research Applications

3-(2-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrrolidine and pyridinyl groups can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s closest analogs include fluorofentanyl isomers and other pyrrolidine/pyridine-containing propanamides. Key comparisons are summarized below:

Compound Name Key Structural Features Molecular Weight (g/mol) Pharmacological/Legal Notes
Target Compound 2-fluorophenyl, pyrrolidin-3-yl-N-pyridin-2-yl ~345 (estimated) Likely μ-opioid receptor activity (inferred from fluorofentanyl analogs); unclassified status
ortho-Fluorofentanyl (N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide) 2-fluorophenyl, piperidinyl with phenethyl substitution 412.5 Controlled substance (US/EU); high opioid receptor affinity
para-Fluorofentanyl (N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide) 4-fluorophenyl, piperidinyl with phenethyl substitution 412.5 Narcotic under UN conventions; potent μ-opioid agonist
3-(2-Methoxyphenyl)-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}propanamide 2-methoxyphenyl, pyrrolidin-3-yl with oxadiazole-phenyl substitution 406.49 Non-opioid scaffold; potential CNS activity (structural inference)
N-[1-(2-Fluoro-5-methylphenyl)piperidin-3-yl]-3-(pyridin-2-yl)propanamide 2-fluoro-5-methylphenyl, piperidin-3-yl with pyridin-2-yl substitution ~359 (estimated) Unreported activity; structural similarity to fentanyl analogs

Pharmacological Implications

  • Fluorophenyl Substitution : The 2-fluorophenyl group in the target compound mirrors ortho-fluorofentanyl, which exhibits strong μ-opioid receptor binding . However, replacing the piperidine ring with pyrrolidine may alter receptor interaction kinetics due to reduced ring size and conformational flexibility .

Biological Activity

3-(2-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide, with the CAS number 1795478-04-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and other pharmacological effects, supported by data from various studies.

  • Molecular Formula : C18H20FN3O
  • Molecular Weight : 313.4 g/mol
  • Structure : The compound features a fluorophenyl group and a pyridinyl-pyrrolidine moiety, which are crucial for its biological interactions.

Antibacterial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit notable antibacterial properties. The compound has been evaluated for its efficacy against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilis4.69 - 22.9 µM
Staphylococcus aureus5.64 - 77.38 µM
Enterococcus faecalis8.33 - 23.15 µM
Escherichia coli2.33 - 156.47 µM
Pseudomonas aeruginosa13.40 - 137.43 µM
Salmonella typhi11.29 - 77.38 µM

These results suggest that the compound demonstrates moderate to good antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against common fungal pathogens:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16.69 - 78.23 µM
Fusarium oxysporum56.74 - 222.31 µM

The data indicates that the compound is effective against Candida albicans, a significant pathogen in immunocompromised patients .

The precise mechanism of action for this compound is still under investigation; however, it is hypothesized that the fluorophenyl and pyridine groups play a critical role in its interaction with bacterial and fungal cell membranes, potentially disrupting their integrity and function.

Case Studies

A study focusing on the pharmacological evaluation of pyrrolidine derivatives highlighted that compounds similar to this compound exhibited low cytotoxicity while maintaining potent antimicrobial activity . This characteristic makes it a promising candidate for further drug development.

Q & A

Basic: What are the critical steps and conditions for synthesizing 3-(2-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide?

The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Coupling the 2-fluorophenyl propanoyl moiety with the pyrrolidine-piperidine hybrid scaffold using reagents like EDCI/HOBt under anhydrous conditions .
  • Protection/deprotection strategies : Temporary protection of reactive groups (e.g., amines) to prevent side reactions, followed by deprotection using acids/bases .
  • Optimized temperature and solvent systems : Reactions often require controlled temperatures (e.g., 0–5°C for sensitive steps) and polar aprotic solvents like DMF or DCM .
    Key challenges include minimizing racemization and ensuring regioselectivity during coupling steps.

Basic: Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H, 13C^{13}C, and 19F^{19}F-NMR verify substituent positions and fluorophenyl integration .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities .
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .
  • X-ray crystallography (if crystalline): Resolves stereochemistry and intramolecular interactions .

Basic: What structural features of this compound suggest potential bioactivity?

  • Fluorophenyl group : Enhances metabolic stability and membrane permeability via hydrophobic interactions .
  • Pyridinyl-pyrrolidine scaffold : Mimics motifs in kinase inhibitors (e.g., JAK/STAT inhibitors) and GPCR-targeting drugs .
  • Amide linker : Facilitates hydrogen bonding with target proteins .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Core modifications : Introduce substituents (e.g., methyl, halogens) on the pyrrolidine ring to assess steric/electronic effects on target binding .
  • Scaffold hopping : Replace pyridinyl with quinoline or isoquinoline to evaluate potency shifts in kinase assays .
  • Proteolysis-targeting chimera (PROTAC) integration : Link the compound to E3 ligase ligands to degrade disease-relevant proteins .
    Dose-response curves and molecular docking (e.g., AutoDock Vina) guide rational design .

Advanced: What strategies mitigate low yields during the final coupling step?

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) for Buchwald-Hartwig amination if aryl halides are intermediates .
  • Microwave-assisted synthesis : Reduce reaction time and improve homogeneity .
  • Solvent optimization : Switch to THF/DMF mixtures to enhance solubility of hydrophobic intermediates .

Advanced: How can researchers identify the compound’s biological targets?

  • Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
  • Thermal shift assays : Monitor protein denaturation to identify stabilized targets .
  • CRISPR-Cas9 screening : Knock out candidate genes to pinpoint pathways affected by the compound .

Advanced: How should contradictory data in biological assays (e.g., IC50_{50}50​ variability) be resolved?

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and DMSO content .
  • Orthogonal assays : Validate results using SPR (binding affinity) and cellular thermal shift assays (target engagement) .
  • Meta-analysis : Compare data across studies to identify trends (e.g., higher potency in low-pH microenvironments) .

Advanced: What computational approaches predict the compound’s pharmacokinetic properties?

  • ADMET prediction tools : Use SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 interactions .
  • Molecular dynamics simulations : Model blood-brain barrier penetration using CHARMM force fields .
  • Free-energy perturbation (FEP) : Calculate binding free energy changes for mutant protein targets .

Advanced: How can selectivity against off-target proteins be validated?

  • Kinome-wide profiling : Test against kinase panels (e.g., DiscoverX) to identify off-target inhibition .
  • Cryo-EM/co-crystallization : Resolve compound-protein complexes to confirm binding site specificity .
  • Transcriptomics : RNA-seq to detect downstream gene expression changes in treated vs. untreated cells .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to acidic/basic conditions, UV light, and oxidizing agents (e.g., H2_2O2_2) to identify degradation products via LC-MS .
  • Plasma stability assays : Incubate with human plasma and quantify parent compound loss over time .
  • Accelerated stability testing : Store at 40°C/75% RH for 1–3 months to predict shelf life .

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